

# N-Propylcyclopropanecarboxamide: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: *n*-Propylcyclopropanecarboxamide

CAS No.: 26389-59-3

Cat. No.: B1594107

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## Executive Summary

**N-Propylcyclopropanecarboxamide** (CAS: 26389-59-3) is a specialized secondary amide serving a dual function in modern chemical research. In sensory science, it acts as a physiological coolant and flavor modulator, structurally related to the WS-series (e.g., WS-3, WS-23) but with distinct chemesthetic properties involving umami and salt enhancement. In medicinal chemistry, it functions as a critical scaffold in the synthesis of high-potency Antibody-Drug Conjugates (ADCs), specifically as a linker fragment for auristatin-based cytotoxic payloads.

This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and mechanistic applications in drug development and sensory modulation.

## Part 1: Chemical Identity & Physicochemical Profile

### Nomenclature & Identification

Parameter	Detail
IUPAC Name	-Propylcyclopropanecarboxamide
CAS Registry	26389-59-3
Molecular Formula	
Molecular Weight	127.19 g/mol
SMILES	<chem>CCCNC(=O)C1CC1</chem>
InChI Key	ATADNMCXCXUSOW-UHFFFAOYSA-N

## Physicochemical Properties[3]

- Appearance: White crystalline solid or colorless needles.
- Melting Point: 120–122 °C (Literature range varies by purity).
- Boiling Point: ~269 °C at 760 mmHg.
- Solubility: Soluble in lower alcohols (ethanol, methanol), DMSO, and chloroform; sparingly soluble in water.
- LogP: ~-0.9 (Predicted), indicating moderate lipophilicity suitable for membrane permeation in sensory applications.

## Part 2: Synthesis & Manufacturing Protocols

### Primary Synthesis Route: Schotten-Baumann Acylation

The most robust method for synthesizing **N-propylcyclopropanecarboxamide** involves the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with n-propylamine. This pathway is preferred over direct acid coupling due to higher yields and simpler purification.

#### Reaction Scheme

#### Experimental Protocol

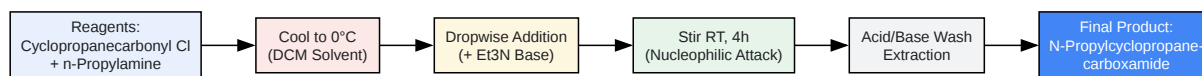
Reagents:

- Cyclopropanecarbonyl chloride (1.0 eq)
- -Propylamine (1.1 eq)
- Triethylamine (Et  
N) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Dichloromethane (DCM) (Anhydrous)

#### Step-by-Step Methodology:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM and -propylamine under nitrogen atmosphere. Cool to 0°C using an ice bath.
- Base Addition: Add Et  
N dropwise to scavenge the HCl generated during the reaction.
- Acylation: Add cyclopropanecarbonyl chloride dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent ring opening or side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Workup: Quench with saturated NaHCO  
solution. Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine), water, and brine.
- Purification: Dry over anhydrous Na  
SO  
, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary to achieve >98% purity.

## Visualization: Synthesis Workflow



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Figure 1: Step-wise synthesis workflow for **N-propylcyclopropanecarboxamide** via acid chloride route.

## Part 3: Applications & Mechanism of Action

### Sensory Science: Flavor Modulation & Cooling

Unlike the classic "WS-3" (N-Ethyl-p-menthane-3-carboxamide) which targets TRPM8 for a pure cooling sensation, **N-propylcyclopropanecarboxamide** acts as a chemesthetic modulator.

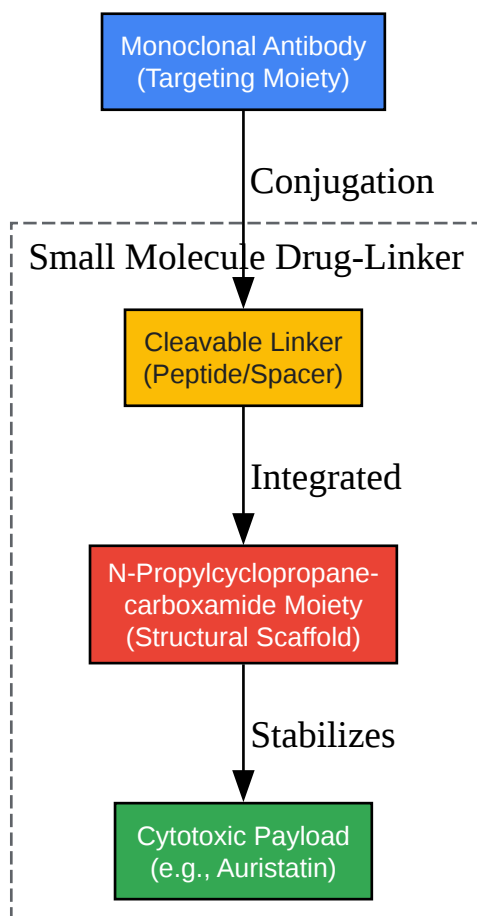
- Mechanism: It interacts with TRP channels (Transient Receptor Potential) in the oral cavity. [5] While it possesses weak intrinsic cooling activity, its primary value lies in synergy.
- Umami/Salt Enhancement: Patents indicate its use in modifying the perception of saltiness and umami (savory taste), likely by allosteric modulation of T1R1/T1R3 receptors or enhancing the signal transduction of glutamate.
- Application: Used in low-sodium food formulations to boost salt perception without adding sodium.

### Pharmaceutical Chemistry: ADC Linker Technology

In drug development, this molecule is a critical intermediate for Antibody-Drug Conjugates (ADCs), specifically those utilizing auristatin payloads (e.g., Dolastatin 10 analogs).

- Role: The cyclopropanecarboxamide moiety serves as a stable, steric bulk element within the linker region of the drug payload.
- Stability: The cyclopropane ring provides rigidity and metabolic stability, preventing premature cleavage of the linker in plasma while ensuring correct orientation for enzymatic cleavage (e.g., by Cathepsin B) inside the tumor cell.

- Context: It is often coupled with amino acids (like Valine or Citrulline) to form the "linker-payload" assembly attached to monoclonal antibodies targeting cancer markers like FGFR2 or C4.4a.



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Figure 2: Structural role of the cyclopropanecarboxamide scaffold within an Antibody-Drug Conjugate (ADC) architecture.

## Part 4: Analytical Characterization

To validate the identity of synthesized **N-propylcyclopropanecarboxamide**, the following spectral data should be obtained.

### Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 6.0–5.8 (br s, 1H, NH): Amide proton, broad signal.
  - 3.25 (q, Hz, 2H, N-CH): Methylene group adjacent to nitrogen.
  - 1.55 (m, 2H, CH-CH): Propyl middle methylene.
  - 1.35 (m, 1H, CH-CO): Cyclopropane methine.
  - 0.98 (m, 2H, Cyclopropane CH): High field signal characteristic of cyclopropane.
  - 0.92 (t, Hz, 3H, CH): Terminal methyl group.
  - 0.75 (m, 2H, Cyclopropane CH): Second high field cyclopropane signal.

## Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion ( $m/z$ ): 127  $m/z$ .
- Fragmentation Pattern:
  - $m/z$  69: Cyclopropanecarbonyl cation ( $m/z$  69)

) – Base peak or prominent fragment.

- m/z 41: Propyl fragment / Cyclopropyl ring opening.

## Part 5: Safety & Regulatory (GHS)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All synthesis steps involving acid chlorides must be performed in a certified chemical fume hood.
- Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent hydrolysis over long periods.

## References

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